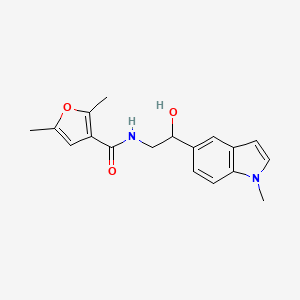
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as CBL0137, is a small molecule that has been found to exhibit antitumor activity in various types of cancer cells. It was first discovered by scientists at the Cleveland Clinic in 2005 and since then, it has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, including furo[2,3-f]- and furo[3,2-e]indole derivatives, highlighting the chemical reactivity and potential for further derivatization of such molecules (Grinev, Chizhov, & Vlasova, 1977).
Imaging Cancer Tyrosine Kinase
Another study focused on the synthesis of [18F]SU11248, a potential PET tracer for imaging cancer tyrosine kinase, indicating the role of indole derivatives in diagnostic imaging and cancer research (Wang, Miller, Sledge, & Zheng, 2005).
Antitumor and Anticancer Activity
Research into the structure-activity relationships for acridine monosubstituted derivatives, including compounds structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, has shown promise in identifying new antitumor agents with selective activity against specific cancer lines (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Optimization of Chemical Functionalities for CB1 Modulation
The optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the Cannabinoid Receptor 1 (CB1) illustrates the pharmaceutical potential of modifying the indole scaffold for therapeutic purposes (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Antiviral and Analgesic Agents
Further studies have explored the design, synthesis, and pharmacological evaluation of derivatives for their anti-depressant, analgesic, and anti-inflammatory properties, contributing to the development of new therapeutic agents (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-15(12(2)23-11)18(22)19-10-17(21)14-4-5-16-13(9-14)6-7-20(16)3/h4-9,17,21H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAUSSIBXWUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)

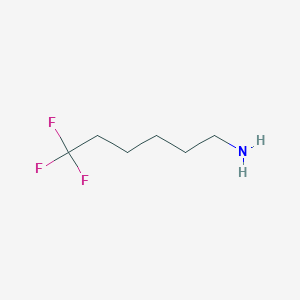
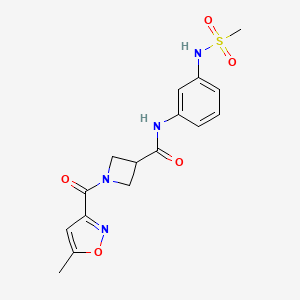

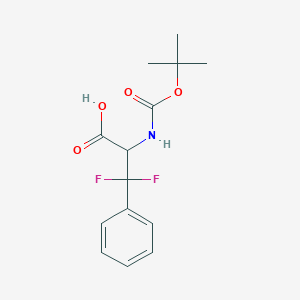
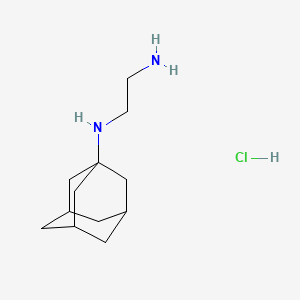
![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
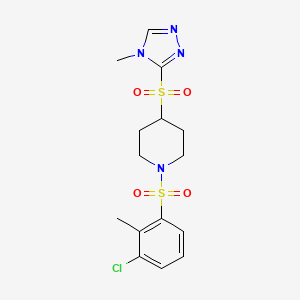

![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)
